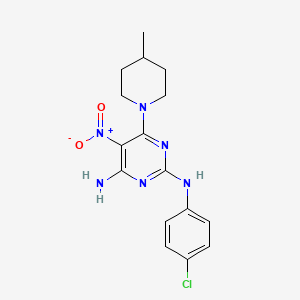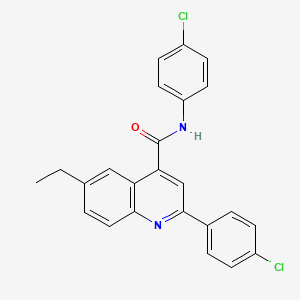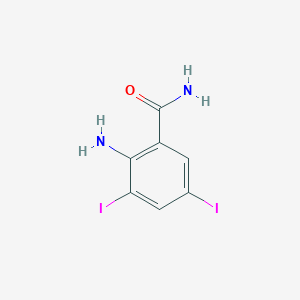![molecular formula C14H12Cl2N4 B15152182 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)
3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is an organic compound with the molecular formula C14H12Cl2N4. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a benzotriazole moiety attached to the nitrogen atom of the aniline group. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 5-methyl-1H-benzotriazole in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .
化学反应分析
Types of Reactions
3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the benzotriazole moiety can lead to the formation of dihydrobenzotriazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound .
科学研究应用
3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is utilized in the development of advanced materials, such as corrosion inhibitors, UV stabilizers, and organic semiconductors.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The benzotriazole moiety can form strong interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: Lacks the benzotriazole moiety, resulting in different chemical properties and applications.
5-Methyl-1H-benzotriazole: Does not have the aniline group, limiting its use in certain synthetic applications.
N-[(5-Methyl-1H-benzotriazol-1-yl)methyl]aniline:
Uniqueness
3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is unique due to the presence of both chlorine atoms and the benzotriazole moiety, which confer distinct chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C14H12Cl2N4 |
|---|---|
分子量 |
307.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H12Cl2N4/c1-9-2-5-14-13(6-9)18-19-20(14)8-17-10-3-4-11(15)12(16)7-10/h2-7,17H,8H2,1H3 |
InChI 键 |
RXMMDQUPVWGVLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15152110.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15152113.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152119.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15152123.png)
![1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15152127.png)
![3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)](/img/structure/B15152131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152138.png)
![1-[(Diethylamino)acetyl]pyrrolidin-2-one](/img/structure/B15152143.png)

![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)

![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B15152188.png)
